molecular formula C12H11N2NaO7S3 B14889072 Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate

Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate

Cat. No.: B14889072
M. Wt: 414.4 g/mol
InChI Key: IGUCKQRSISNDCP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidine-3-sulfonic acid with 3-(pyridin-2-yldisulfanyl)propanoic acid under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and low temperatures, often stored under -20°C to maintain stability .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis would generally follow similar steps as the laboratory methods but scaled up with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiol-containing compounds, and substituted pyrrolidine derivatives .

Scientific Research Applications

Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions in biological systems. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are crucial for protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is unique due to its specific combination of functional groups, which allows for versatile applications in both chemical synthesis and biological research. Its ability to form stable disulfide bonds makes it particularly valuable in studies involving protein chemistry and redox biology .

Properties

Molecular Formula

C12H11N2NaO7S3

Molecular Weight

414.4 g/mol

IUPAC Name

sodium;2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonate

InChI

InChI=1S/C12H12N2O7S3.Na/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9;/h1-3,5,8H,4,6-7H2,(H,18,19,20);/q;+1/p-1

InChI Key

IGUCKQRSISNDCP-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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